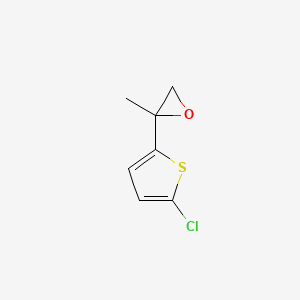

2-(5-Chlorothiophen-2-yl)-2-methyloxirane

Beschreibung

2-(5-Chlorothiophen-2-yl)-2-methyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a thiophene ring substituted with a chlorine atom at the 5-position and an oxirane ring attached to the 2-position of the thiophene ring. The presence of both the thiophene and oxirane rings in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Eigenschaften

Molekularformel |

C7H7ClOS |

|---|---|

Molekulargewicht |

174.65 g/mol |

IUPAC-Name |

2-(5-chlorothiophen-2-yl)-2-methyloxirane |

InChI |

InChI=1S/C7H7ClOS/c1-7(4-9-7)5-2-3-6(8)10-5/h2-3H,4H2,1H3 |

InChI-Schlüssel |

PPHKMAMVHOSXNO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CO1)C2=CC=C(S2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-2-methyloxirane typically involves the following steps:

-

Formation of the Thiophene Ring: : The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

-

Chlorination: : The thiophene ring is then chlorinated at the 5-position using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .

-

Oxirane Ring Formation: : The final step involves the formation of the oxirane ring. This can be achieved through the epoxidation of an appropriate alkene precursor using peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst .

Industrial Production Methods

Industrial production of 2-(5-Chlorothiophen-2-yl)-2-methyloxirane follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Chlorothiophen-2-yl)-2-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Diols

Substitution: Substituted thiophene derivatives

Wissenschaftliche Forschungsanwendungen

2-(5-Chlorothiophen-2-yl)-2-methyloxirane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-2-methyloxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thiophene ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(5-Bromothiophen-2-yl)-2-methyloxirane

- 2-(5-Iodothiophen-2-yl)-2-methyloxirane

- 2-(5-Methylthiophen-2-yl)-2-methyloxirane

Uniqueness

2-(5-Chlorothiophen-2-yl)-2-methyloxirane is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the thiophene and oxirane rings provides a unique structural framework that can interact with biological targets in distinct ways compared to other similar compounds .

Biologische Aktivität

2-(5-Chlorothiophen-2-yl)-2-methyloxirane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 2-(5-Chlorothiophen-2-yl)-2-methyloxirane

- Molecular Formula : C9H7ClOS

- Molecular Weight : 200.67 g/mol

The biological activity of 2-(5-Chlorothiophen-2-yl)-2-methyloxirane is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The epoxide group in the structure is known for its electrophilic nature, which can facilitate reactions with nucleophiles in biological systems, potentially leading to alterations in cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that 2-(5-Chlorothiophen-2-yl)-2-methyloxirane exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing significant inhibition of growth at certain concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in cancer cell lines. The following table summarizes findings from a cytotoxicity study:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Studies

-

Study on Anticancer Effects : A recent study investigated the effects of the compound on breast cancer cells. Results indicated that treatment with 2-(5-Chlorothiophen-2-yl)-2-methyloxirane led to increased apoptosis and reduced cell proliferation, suggesting potential as an anticancer agent.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by analysis using flow cytometry.

- Findings : The compound significantly increased the percentage of apoptotic cells compared to control groups.

-

Antimicrobial Efficacy Study : Another study focused on the antimicrobial effects against multi-drug resistant strains of bacteria. The compound was tested in vitro and demonstrated promising results, particularly against S. aureus.

- Methodology : Disk diffusion method was employed to assess antimicrobial activity.

- Findings : Zones of inhibition were observed, indicating effective antimicrobial action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.